Cas no 2090559-66-1 ({2-oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride)
![{2-oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride structure](https://de.kuujia.com/scimg/cas/2090559-66-1x500.png)
2090559-66-1 structure
Produktname:{2-oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride
CAS-Nr.:2090559-66-1
MF:C10H17ClO3S
MW:252.758181333542
CID:4636806
{2-oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- {2-oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride
-
- Inchi: 1S/C10H17ClO3S/c11-15(12,13)7-9-6-10(8-14-9)4-2-1-3-5-10/h9H,1-8H2
- InChI-Schlüssel: MFCMJHHUWDETBK-UHFFFAOYSA-N
- Lächelt: C1C2(CCCCC2)CC(CS(Cl)(=O)=O)O1
{2-oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-368346-5.0g |
{2-oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride |
2090559-66-1 | 95.0% | 5.0g |
$2318.0 | 2025-03-18 | |
Enamine | EN300-368346-1.0g |
{2-oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride |
2090559-66-1 | 95.0% | 1.0g |
$800.0 | 2025-03-18 | |
1PlusChem | 1P01E999-50mg |
{2-oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride |
2090559-66-1 | 95% | 50mg |
$322.00 | 2023-12-19 | |
1PlusChem | 1P01E999-5g |
{2-oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride |
2090559-66-1 | 95% | 5g |
$3439.00 | 2023-12-19 | |
A2B Chem LLC | AX43997-250mg |
{2-oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride |
2090559-66-1 | 95% | 250mg |
$526.00 | 2024-04-20 | |
1PlusChem | 1P01E999-1g |
{2-oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride |
2090559-66-1 | 95% | 1g |
$1228.00 | 2023-12-19 | |
Aaron | AR01E9HL-500mg |
{2-oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride |
2090559-66-1 | 95% | 500mg |
$1036.00 | 2025-02-10 | |
Aaron | AR01E9HL-5g |
{2-oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride |
2090559-66-1 | 95% | 5g |
$3782.00 | 2023-12-14 | |
Aaron | AR01E9HL-10g |
{2-oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride |
2090559-66-1 | 95% | 10g |
$5597.00 | 2023-12-14 | |
Enamine | EN300-368346-0.1g |
{2-oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride |
2090559-66-1 | 95.0% | 0.1g |
$277.0 | 2025-03-18 |
{2-oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride Verwandte Literatur
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
2090559-66-1 ({2-oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride) Verwandte Produkte
- 443904-37-8(4-ethoxy-N-(pyridin-2-yl)methylnaphthalene-1-sulfonamide)
- 946270-96-8(3-fluoro-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide)
- 2137748-72-0(Carbamic acid, N-butyl-, cyclopropyl ester)
- 1806718-90-0(Methyl 2-hydroxy-3-methyl-4-(trifluoromethoxy)pyridine-5-acetate)
- 93156-40-2(ethyl (2Z)-3-(adamantan-1-yl)but-2-enoate)
- 2227870-79-1((3S)-3-hydroxy-3-(4-phenylphenyl)propanoic acid)
- 32890-94-1(2-Fluoro-6-(trifluoromethyl)benzoic acid)
- 946213-87-2(1-3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl-1,2,3,4-tetrahydroquinoline)
- 898761-53-0(4'-Cyano-3-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone)
- 1149340-39-5((R,R)-6-Benzyl-octahydro-pyrrolo3,4-bpyridine Dihydrochloride)
Empfohlene Lieferanten
Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
